molecular formula C11H16ClFN4 B1402535 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride CAS No. 1361118-53-7

4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride

Cat. No. B1402535
CAS RN: 1361118-53-7
M. Wt: 258.72 g/mol
InChI Key: ZEWCMGIFPNFICG-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H16ClFN4 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride, has been reported in various studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride can be found in various databases . The InChI code is 1S/C11H14FN3O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride can be found in various databases . The molecular weight is 258.72 g/mol.

Scientific Research Applications

Drug Synthesis and Development

4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is versatile for modifications, allowing chemists to design and develop new drugs with potential therapeutic effects. For instance, piperazine derivatives are known to exhibit a wide range of biological activities and are components of drugs like antipsychotics and antiretrovirals .

Antitumor Agents

Research has indicated that piperazine derivatives can play a role in the synthesis of compounds with antitumor properties. Molecular modeling and Quantitative Structure–Activity Relationship (QSAR) studies have been conducted on piperazine-based compounds to evaluate their cytotoxic activities against different cancer cell lines, making them promising candidates for cancer treatment .

Biochemical Research

In biochemistry, 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride can be used to study enzyme-substrate interactions and receptor binding. Its fluorinated phenyl group can act as a bioisostere, potentially influencing the pharmacokinetic properties of biochemical compounds.

Neuroscience Research

In neuroscience, piperazine derivatives are explored for their potential effects on the central nervous system. They can serve as ligands for various neurotransmitter receptors, aiding in the understanding of neurological pathways and the development of neuroactive drugs .

Materials Science

The compound’s structural characteristics are of interest in materials science for the development of novel materials with specific properties. Its incorporation into larger molecular frameworks can lead to the creation of new polymers or coatings with unique chemical and physical attributes .

Analytical Chemistry

Lastly, 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride finds applications in analytical chemistry as a standard for calibrating instruments and validating analytical methods. Its stability and reactivity are crucial for accurate measurements and chemical analysis.

Safety And Hazards

The safety data sheet for 1-(2-Fluorophenyl)piperazine, a related compound, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-(2-fluorophenyl)piperazine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN4.ClH/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWCMGIFPNFICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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